molecular formula C21H30O2 B3416174 Dronabinol CAS No. 6465-30-1

Dronabinol

Cat. No.: B3416174
CAS No.: 6465-30-1
M. Wt: 314.5 g/mol
InChI Key: CYQFCXCEBYINGO-IAGOWNOFSA-N
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Description

Dronabinol is a synthetic form of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. It is marketed under trade names such as Marinol and Syndros. This compound is used primarily as an appetite stimulant, antiemetic, and sleep apnea reliever. It is approved by the United States Food and Drug Administration for the treatment of anorexia associated with weight loss in patients with AIDS and for nausea and vomiting associated with cancer chemotherapy .

Preparation Methods

Dronabinol can be synthesized from cannabidiol through a cyclization process. The method involves the presence of a molecular sieve and heating, which not only dries the reaction but also acts as a catalyst. This process is more efficient than using Lewis acid catalysts alone . Another method involves isolating cannabidiol from fibrous hemp, optionally decarboxylating it, and then cyclizing it in the presence of Lewis acids in a non-polar solvent. The product is then purified by vacuum distillation .

Chemical Reactions Analysis

Dronabinol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are various metabolites and derivatives of delta-9-tetrahydrocannabinol .

Scientific Research Applications

Dronabinol has a wide range of scientific research applications:

Mechanism of Action

Dronabinol exerts its effects by activating cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating appetite, pain, mood, and memory. Activation of CB1 receptors in the central nervous system leads to the psychoactive effects associated with this compound, such as euphoria and altered perception. CB2 receptors, primarily found in the immune system, mediate anti-inflammatory and immunomodulatory effects .

Comparison with Similar Compounds

Dronabinol is often compared with other cannabinoids such as:

This compound is unique in its specific receptor activity and its approval for multiple medical indications, making it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

CYQFCXCEBYINGO-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
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Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 1-TRANS-DELTA-9-TETRAHYDROCANNABINOL
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DSSTOX Substance ID

DTXSID6021327, DTXSID001038830
Record name Tetrahydrocannabinol
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Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

1-trans-delta-9-tetrahydrocannabinol appears as brown amorphous semi-solid, viscous oil or chunky golden yellow solid. (NTP, 1992), Light yellow oil; [Merck Index] Brown semi-solid, viscous liquid, or golden yellow solid; [CAMEO] Odorless resinous oil; [MSDSonline], Solid
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 1-TRANS-DELTA-9-TETRAHYDROCANNABINOL
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 1-trans-delta-9-Tetrahydrocannabinol
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Boiling Point

392 °F at 0.02 mmHg (NTP, 1992), BP: 200 °C at 0.02 mm Hg
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1707
Record name 1-TRANS-DELTA-9-TETRAHYDROCANNABINOL
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1707
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Solubility

2.8 mg/L at 73 °F (NTP, 1992), In water, 2.8 mg/L at 23 °C, Essentially insoluble in water, 1 part in 1 part of alcohol; 1 part in 1 part of acetone; 1 part in 3 parts of glycerol. In 0.15M sodium chloride, 0.77 mg/L at 23 °C. Soluble in fixed oils., 2.63e-03 g/L
Details Reynolds, J.E.F., Prasad, A.B. (eds.) Martindale-The Extra Pharmacopoeia. 28th ed. London: The Pharmaceutical Press, 1982., p. 353
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Mechanism of Action

Dronabinol is a synthetic form of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis (marijuana). THC demonstrates its effects through weak partial agonist activity at Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors, which results in the well-known effects of smoking cannabis such as increased appetite, reduced pain, and changes in emotional and cognitive processes., The availability of potent synthetic agonists for cannabinoid receptors has facilitated our understanding of cannabinoid actions on synaptic transmission in the central nervous system. Moreover, the ability of these compounds to inhibit neurotransmitter release at many central synapses is thought to underlie most of the behavioral effects of cannabinoid agonists. However, despite the widespread use and misuse of marijuana, and recognition of its potential adverse psychological effects in humans, comparatively few studies have examined the actions of its primary psychoactive constituent, delta(9)-tetrahydrocannabinol (THC), at well-defined synaptic pathways. Here we examine the recent literature describing the effects of acute and repeated THC exposure on synaptic function in several brain regions and explore the importance of these neurobiological actions of THC in drug addiction., Cannabis has potential therapeutic use but tetrahydrocannabinol (THC), its main psychoactive component, appears as a risk factor for ischemic stroke in young adults. We therefore evaluate the effects of THC on brain mitochondrial function and oxidative stress, key factors involved in stroke. Maximal oxidative capacities V max (complexes I, III, and IV activities), V succ (complexes II, III, and IV activities), V tmpd (complex IV activity), together with mitochondrial coupling (V max/V 0), were determined in control conditions and after exposure to THC in isolated mitochondria extracted from rat brain, using differential centrifugations. Oxidative stress was also assessed through hydrogen peroxide (H2O2) production, measured with Amplex Red. THC significantly decreased V max (-71%; P<0.0001), V succ (-65%; P<0.0001), and V tmpd (-3.5%; P<0.001). Mitochondrial coupling (V max/V 0) was also significantly decreased after THC exposure (1.8+/-0.2 versus 6.3+/-0.7; P<0.001). Furthermore, THC significantly enhanced H2O2 production by cerebral mitochondria (+171%; P<0.05) and mitochondrial free radical leak was increased from 0.01+/-0.01 to 0.10+/-0.01% (P<0.001). Thus, THC increases oxidative stress and induces cerebral mitochondrial dysfunction. This mechanism may be involved in young cannabis users who develop ischemic stroke since THC might increase patient's vulnerability to stroke., MDSCs are potent immunosuppressive cells that are induced during inflammatory responses, as well as by cancers, to evade the antitumor immunity. We recently demonstrated that marijuana cannabinoids are potent inducers of MDSCs. In the current study, we investigated the epigenetic mechanisms through which THC, an exogenous cannabinoid, induces MDSCs and compared such MDSCs with the naive MDSCs found in BM of BL6 (WT) mice. Administration of THC into WT mice caused increased methylation at the promoter region of DNMT3a and DNMT3b in THC-induced MDSCs, which correlated with reduced expression of DNMT3a and DNMT3b. Furthermore, promoter region methylation was decreased at Arg1 and STAT3 in THC-induced MDSCs, and consequently, such MDSCs expressed higher levels of Arg1 and STAT3. In addition, THC-induced MDSCs secreted elevated levels of S100A8, a calcium-binding protein associated with accumulation of MDSCs in cancer models. Neutralization of S100A8 by use of anti-S100A8 (8H150) in vivo reduced the ability of THC to trigger MDSCs. Interestingly, the elevated S100A8 expression also promoted the suppressive function of MDSCs. Together, the current study demonstrates that THC mediates epigenetic changes to promote MDSC differentiation and function and that S100A8 plays a critical role in this process., Dronabinol is an orally active cannabinoid which, like other cannabinoids, has complex effects on the central nervous system (CNS), including central sympathomimetic activity. Cannabinoid receptors have been discovered in neural tissues. These receptors may play a role in mediating the effects of dronabinol and other cannabinoids., For more Mechanism of Action (Complete) data for delta 9-Tetrahydrocannabinol (10 total), please visit the HSDB record page.
Details US Natl Inst Health; DailyMed. Current Medication Information for DRONABINOL capsule (September 2015). Available from, as of September 13, 2017: https://dailymed.nlm.nih.gov/dailymed/lookup.cfm?setid=68b4168b-5782-4e68-a25a-5b4e4408dbce
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Impurities

... Most illegally obtained marijuana is contaminated with Aspergillus species, most often A. flavus and A. fumigatus.
Details Ellenhorn, M.J., S. Schonwald, G. Ordog, J. Wasserberger. Ellenhorn's Medical Toxicology: Diagnosis and Treatment of Human Poisoning. 2nd ed. Baltimore, MD: Williams and Wilkins, 1997., p. 395
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Color/Form

Light yellow resinous oil, Brown amorphous semi-solid, viscous oil or chunky golden yellow solid

CAS No.

1972-08-3, 6465-30-1
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Melting Point

200 °C
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Retrosynthesis Analysis

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